Britanin

Description

Properties

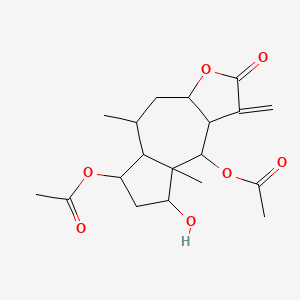

Molecular Formula |

C19H26O7 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3 |

InChI Key |

JXEGMONJOSAULB-UHFFFAOYSA-N |

SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Synonyms |

britannin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Anticancer Mechanism of Britannin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the anticancer effects of Britannin, a sesquiterpene lactone. It consolidates current research findings on its impact on various cancer cell lines, delineates the key signaling pathways it modulates, and offers detailed protocols for relevant experimental procedures.

Core Mechanism of Action

Britannin exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, instigating cell cycle arrest, and modulating critical signaling pathways involved in cancer cell proliferation and survival. A central element of its mechanism is the induction of reactive oxygen species (ROS), which triggers a cascade of downstream events culminating in cancer cell death.[1][2]

Quantitative Efficacy of Britannin

The cytotoxic and anti-proliferative effects of Britannin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 9.6 | Not Specified | [1] |

| MCF-7 | Breast Cancer | 6.3 | 48 | [3] |

| MCF-7 | Breast Cancer | 51.65 | 24 | [4] |

| MCF-7 | Breast Cancer | 48.46 | 48 | [4] |

| MCF-7 | Breast Cancer | 14.13 | 72 | [4] |

| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified | [1] |

| HepG2 | Liver Cancer | 6.9 | 48 | [1][3] |

| K562 | Chronic Myeloid Leukemia | 8.1 | Not Specified | [5] |

| U937 | Acute Myeloid Leukemia | 3.9 | Not Specified | [5] |

Key Signaling Pathways Modulated by Britannin

Britannin's anticancer activity is attributed to its ability to interfere with several key signaling pathways that are often dysregulated in cancer.

1. Induction of Apoptosis via the Mitochondrial Pathway:

Britannin is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2] This process is initiated by an increase in intracellular ROS levels.[1][6] The generated ROS leads to a loss of the mitochondrial transmembrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2] This, in turn, activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[4] Britannin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[6]

References

- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Britannin induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the origin of the compound Britannin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin, isolation, and characterization of Britannin, a sesquiterpene lactone of significant interest in pharmacological research. The document details the natural source of the compound, standardized experimental protocols for its extraction and purification, and a summary of its biological activity. Special emphasis is placed on the elucidation of its structure through various spectroscopic techniques and its modulatory effects on key cellular signaling pathways. All quantitative data are presented in tabular format for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Britannin is a naturally occurring sesquiterpene lactone that has garnered considerable attention within the scientific community due to its potent anti-inflammatory and anticancer properties. As a member of the pseudoguaianolide class of natural products, its complex chemical structure and diverse biological activities make it a promising candidate for further investigation in drug discovery and development. This guide serves as a technical resource for researchers, providing in-depth information on the foundational aspects of Britannin, from its botanical origins to its molecular mechanisms of action.

Botanical Origin

Britannin was first isolated from the plant species Inula britannica L., a member of the Asteraceae family.[1] This herbaceous perennial, commonly known as British yellowhead or meadow fleabane, is native to Europe and Asia and has a history of use in traditional medicine. The aerial parts of Inula britannica, particularly the flowers, are rich in a variety of secondary metabolites, including sesquiterpene lactones, flavonoids, and triterpenoids.

Experimental Protocols

Isolation of Britannin from Inula britannica

The isolation of Britannin from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification.

3.1.1. Plant Material and Extraction

-

Plant Material: The aerial parts, primarily the flowers, of Inula britannica are collected and air-dried.

-

Extraction: The dried plant material is ground into a fine powder and extracted exhaustively with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical fractionation scheme involves successive extractions with chloroform and ethyl acetate. The chloroform fraction is known to be particularly rich in sesquiterpene lactones, including Britannin.

3.1.3. Chromatographic Purification

-

Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing in polarity. A common mobile phase consists of a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Britannin.

Structure Elucidation

The chemical structure of Britannin is elucidated using a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of Britannin.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Quantitative Data

The biological activity of Britannin has been quantified in various studies. The following table summarizes the reported cytotoxic activity of Britannin against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 6.3[2] | 48[2] |

| HepG2 | Liver Cancer | 6.9[2] | 48[2] |

Table 1: Cytotoxic Activity of Britannin

The dry flowers of Inula britannica have been found to contain approximately 0.19% Britannin by weight.

Signaling Pathways

Britannin exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in inflammation and cancer progression.

NF-κB Signaling Pathway

Britannin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial regulator of the inflammatory response and cell survival. By suppressing the activation of NF-κB, Britannin can attenuate the expression of pro-inflammatory cytokines and mediators.

Mitochondrial Apoptosis Pathway

Britannin can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and characterization of Britannin.

Conclusion

Britannin, a sesquiterpene lactone originating from Inula britannica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. This guide has provided a detailed overview of its origin, methods for its isolation and characterization, quantitative data on its bioactivity, and insights into its molecular mechanisms of action. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this promising natural compound. Future studies are warranted to fully elucidate its therapeutic potential and to explore its development as a clinical candidate.

References

An In-depth Technical Guide to the Core Britannin Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Britannin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This natural compound exhibits potent anti-inflammatory and anticancer properties, which are attributed to its ability to modulate multiple intracellular signaling pathways.[2][3] The core of Britannin's mechanism of action lies in its α-methylene-γ-lactone moiety, a reactive group that can interact with nucleophilic sites on proteins, particularly cysteine residues, leading to the modulation of their function.[1][4] This technical guide provides a comprehensive overview of the key signaling pathways modulated by Britannin, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by Britannin

Britannin's multifaceted effects stem from its ability to interfere with several critical signaling cascades that regulate inflammation, cell proliferation, apoptosis, and immune responses. The primary pathways affected include NF-κB, Keap1-Nrf2, NLRP3 inflammasome, JAK/STAT, PI3K/Akt, and c-Myc/HIF-1α.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival.[5] Britannin has been shown to be a potent inhibitor of this pathway.[1] It is suggested that Britannin directly interacts with the p65 subunit of NF-κB, likely through its reactive α-methylene-γ-lactone group targeting a cysteine residue.[5] This interaction inhibits the translocation of p65 to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4][5] In gastric cancer cells, Britannin has been observed to suppress NF-κB, which is associated with the upregulation of PPARγ.[4] Furthermore, in prostate cancer cells, Britannin downregulates the expression of NF-κB p105/p50 and phosphorylated p65.[6]

Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. Britannin has been shown to block the Keap1-Nrf2 pathway by covalently binding to a specific cysteine residue (Cys-151) on Keap1.[1][7] This modification prevents Keap1 from mediating the degradation of Nrf2.[7] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant genes.[5][7]

NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Britannin has been identified as a potent inhibitor of the NLRP3 inflammasome.[2][8] It directly binds to the NACHT domain of NLRP3, thereby inhibiting the assembly of the inflammasome complex.[2][8] This action occurs in an ATPase-independent manner.[2][9] By preventing NLRP3 inflammasome activation, Britannin suppresses the secretion of cleaved caspase-1 and mature IL-1β, thus mitigating NLRP3-mediated pyroptosis.[2][8]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[10][11] Britannin has been shown to block the JAK/STAT pathway in breast cancer cells.[12] It achieves this by decreasing the levels of phosphorylated JAK2 and STAT3 proteins, without affecting their total expression levels.[12] This inhibition of JAK/STAT signaling contributes to the induction of apoptosis in cancer cells.[12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[13][14] In human prostate cancer cells, Britannin has been demonstrated to inhibit this pathway.[6] It downregulates the expression of PI3K, phosphorylated PI3K (pPI3K), Akt, and phosphorylated Akt (pAkt).[6] Inhibition of the PI3K/Akt pathway by Britannin contributes to its anti-cancer effects by promoting apoptosis, as evidenced by the upregulation of the pro-apoptotic protein Bax.[6]

c-Myc/HIF-1α Signaling Axis

The c-Myc and Hypoxia-inducible factor 1-alpha (HIF-1α) are key transcription factors involved in cancer cell proliferation, metabolism, and angiogenesis. Britannin has been found to modulate the c-Myc/HIF-1α signaling axis, leading to a downregulation of the immune checkpoint protein PD-L1.[1][15] By inhibiting the interaction between HIF-1α and Myc, Britannin reduces the expression of PD-L1 on tumor cells.[15] This, in turn, enhances the activity of cytotoxic T lymphocytes, contributing to the anti-tumor immune response.[1][15]

Quantitative Data on Britannin's Activity

The following table summarizes the reported IC50 values of Britannin in various cell lines and assays, demonstrating its potent biological activity.

| Cell Line/Assay | Target/Effect | IC50 Value (µM) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 Inflammasome Inhibition | 3.63 | [2] |

| MCF-7 (Breast Cancer) | Proliferation Inhibition | 9.6 | [5] |

| MDA-MB-468 (Breast Cancer) | Proliferation Inhibition | 6.8 | [5] |

| HepG2 (Liver Cancer) | Proliferation Inhibition | 6.9 | [1] |

| Various Cancer Cell Lines | Proliferation Inhibition | 6.3 - 16.1 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Britannin's signaling pathway modulation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Britannin for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[16]

Western Blot Analysis

-

Cell Lysis: Treat cells with Britannin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, Keap1, NLRP3, p-JAK2, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][17]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with Britannin for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.[17]

Caspase Activity Assay

-

Cell Lysis: Treat cells with Britannin, then lyse the cells.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the mixture at 37°C.

-

Absorbance Measurement: Measure the absorbance of the cleaved pNA at 405 nm.

-

Data Analysis: Determine the caspase activity relative to the untreated control.[4][17]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from Britannin-treated and control cells using TRIzol reagent.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

PCR Amplification: Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes (e.g., BCL2, BAX, CASP3) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[16]

Conclusion

Britannin is a promising natural compound with significant therapeutic potential, primarily due to its ability to modulate a wide array of critical signaling pathways. Its inhibitory effects on pro-inflammatory and pro-survival pathways such as NF-κB, NLRP3 inflammasome, JAK/STAT, and PI3K/Akt, coupled with its activation of the Keap1-Nrf2 antioxidant response and its immunomodulatory effects via the c-Myc/HIF-1α axis, underscore its multifaceted mechanism of action. This in-depth technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of Britannin. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive toolkit for advancing the study of this potent natural product.

References

- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 12. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Britannin stabilizes T cell activity and inhibits proliferation and angiogenesis by targeting PD-L1 via abrogation of the crosstalk between Myc and HIF-1α in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of Britannin: A Technical Guide to its Core Induction Pathways

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, natural compounds are a significant source of inspiration and innovation. Britannin, a sesquiterpene lactone, has emerged as a promising candidate, demonstrating potent anti-cancer activity across a range of malignancies. This technical guide provides an in-depth exploration of the core apoptotic pathways induced by Britannin, offering researchers, scientists, and drug development professionals a comprehensive resource to understand its mechanisms of action.

Britannin has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines through the modulation of several key signaling cascades. This guide will dissect these intricate pathways, present quantitative data on Britannin's efficacy, and provide detailed experimental protocols for the key assays used to elucidate its pro-apoptotic effects.

Core Apoptotic Signaling Pathways Modulated by Britannin

Britannin's ability to induce apoptosis is not mediated by a single mechanism but rather through a multi-targeted approach, affecting several critical signaling pathways that regulate cell survival and death. The primary pathways identified to date include the intrinsic (mitochondrial) pathway, the JAK/STAT pathway, the PI3K/Akt/NF-κB pathway, and the PPARγ/NF-κB pathway, often initiated by the generation of reactive oxygen species (ROS).

The Intrinsic (Mitochondrial) Pathway of Apoptosis

A fundamental mechanism of Britannin-induced apoptosis is the activation of the mitochondrial pathway. This is a common thread observed in its effects on breast and pancreatic cancer cells.[1][2] The process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] ROS generation leads to a loss of the mitochondrial transmembrane potential (ΔΨm) and subsequent release of cytochrome c from the mitochondria into the cytosol.[2]

Once in the cytosol, cytochrome c forms a complex with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][3]

The regulation of this pathway by the Bcl-2 family of proteins is also critically affected by Britannin. Studies have consistently shown that Britannin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][2][4] This shift in the Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization and apoptosis.[5]

The JAK/STAT Signaling Pathway

In breast cancer cells, particularly the MCF-7 cell line, Britannin has been demonstrated to induce apoptosis by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.

Britannin treatment leads to a significant decrease in the phosphorylated (active) forms of both JAK2 and STAT3, without affecting their total protein levels.[6][7] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the transcription of target genes involved in cell survival. This blockade of the JAK/STAT signaling cascade is a key mechanism through which Britannin exerts its anti-proliferative and pro-apoptotic effects in breast cancer.[6]

The PI3K/Akt/NF-κB Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers, including prostate cancer.[8] Britannin has been shown to inhibit the growth of human prostate cancer cells by targeting this pathway, along with the downstream nuclear factor-kappa B (NF-κB).[9]

Britannin treatment downregulates the expression of key components of this pathway, including PI3K and the phosphorylated (active) form of Akt.[9] The inhibition of Akt activity has several downstream consequences, including the modulation of NF-κB signaling. Britannin was found to decrease the expression of NF-κB p105/p50 and phosphorylated p65, as well as IκBα and phosphorylated IκBα.[9] By suppressing the PI3K/Akt/NF-κB axis, Britannin effectively reduces cancer cell proliferation and induces apoptosis.

The AKT-FOXO1 Axis in Pancreatic Cancer

In human pancreatic cancer cells, Britannin's pro-apoptotic activity is mediated through the modulation of the AKT-FOXO1 signaling axis.[1] Treatment with Britannin leads to a decrease in phosphorylated AKT.[1] This reduction in active AKT allows for the nuclear accumulation of the transcription factor FOXO1.[1] In the nucleus, FOXO1 upregulates the expression of its target genes, including the pro-apoptotic protein BIM.[1] This upregulation of BIM contributes to the induction of the mitochondrial apoptotic pathway.[1]

The PPARγ/NF-κB Signaling Pathway in Gastric Cancer

In gastric cancer cells, Britannin's anti-cancer effects are linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the suppression of NF-κB.[4] Britannin treatment leads to an increase in both the mRNA and protein levels of PPARγ.[4] The activation of PPARγ is associated with the suppression of the NF-κB signaling pathway.[4] This is evidenced by the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as MMP-9, TWIST-1, COX-2, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[4]

Quantitative Efficacy of Britannin Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of Britannin have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following tables summarize the reported IC50 values of Britannin in various cancer cell lines.

Table 1: IC50 Values of Britannin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 6.3 | 48 | [10] |

| HepG2 | Liver Cancer | 6.9 | 48 | [10] |

| BEL 7402 | Liver Cancer | 2.702 | Not Specified | [11] |

| SGC-7901 | Gastric Cancer | 2.243 | Not Specified | [12] |

| BGC-823 | Gastric Cancer | 4.999 | Not Specified | [12] |

| SiHa | Cervical Cancer | 10.01 | Not Specified | [13] |

Table 2: Effects of Britannin on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect | Reference |

| AsPC-1 & Panc-1 | Bcl-2 | Decreased Expression | [1] |

| AsPC-1 & Panc-1 | Bax | Increased Expression | [1] |

| MCF-7 & MDA-MB-468 | Bcl-2 | Decreased Expression | [2] |

| MCF-7 & MDA-MB-468 | Bax | Increased Expression | [2] |

| MCF-7 | Caspase-3 | Increased Expression | [6] |

| AGS & MKN45 | Bcl-2 | Down-regulation | [4] |

| AGS & MKN45 | Bax | Up-regulation | [4] |

| PC-3 | Bax | Upregulated Expression | [9] |

Detailed Methodologies for Key Experiments

To facilitate further research and validation of Britannin's pro-apoptotic effects, this section provides detailed protocols for the key experimental assays cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Treat the cells with various concentrations of Britannin (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours).[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

-

Cell Treatment: Treat cells with the desired concentrations of Britannin for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Morphological Analysis of Apoptosis by Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Treatment: Grow and treat cells on coverslips with Britannin.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 15 minutes in the dark.

-

Visualization: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Caspase Activity Assay

Caspase activity assays measure the activity of key executioner caspases, such as caspase-3 and caspase-9, which are activated during apoptosis.

-

Cell Lysis: After treatment with Britannin, lyse the cells in a specific lysis buffer provided with the assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Assay Reaction: Incubate the cell lysate with a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The caspase activity is proportional to the amount of cleaved substrate.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.[5]

-

Cell Lysis and Protein Extraction: Following Britannin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[6]

-

SDS-PAGE and Protein Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Conclusion

Britannin demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to generate ROS and modulate key regulatory proteins in the mitochondrial, JAK/STAT, and PI3K/Akt pathways underscores its pleiotropic effects on cancer cells. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Britannin. Future studies should continue to unravel the complexities of its mechanisms and evaluate its potential in preclinical and clinical settings.

References

- 1. Britannin induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antitumor Effects of Britanin on Hepatocellular Carcinoma Cells and its Real-Time Evaluation by In Vivo Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dichotomous Role of Britannin in Autophagy Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Britannin, a sesquiterpene lactone, has emerged as a molecule of interest in cancer research, exhibiting a context-dependent role in the regulation of autophagy. In certain cancer cell types, such as breast cancer, it acts as an inhibitor of autophagy, while in others, including liver and cervical cancer, it functions as an inducer. This dual functionality underscores the complexity of cellular responses to Britannin and highlights its potential as a therapeutic agent that could be tailored to specific cancer biologies. This technical guide provides an in-depth overview of the current understanding of Britannin's role in autophagy, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data on Britannin's Effect on Autophagy

The cellular response to Britannin is dose-dependent and varies across different cancer cell lines. The following tables summarize the key quantitative data from studies investigating the effect of Britannin on cell viability and autophagy markers.

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| MCF-7 (Breast Cancer) | 24 hours | 51.65 | [1] |

| 48 hours | 48.46 | [1] | |

| 72 hours | 14.13 | [1] | |

| SiHa (Cervical Cancer) | Not Specified | 10.01 |

Table 1: IC50 Values of Britannin in Different Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of Britannin varies with cell type and treatment duration, indicating differential sensitivity.

| Cell Line | Treatment | Target Gene/Protein | Regulation | Method | Reference |

| MCF-7 | 25 µM Britannin (48h) | ATG4, ATG5, Beclin1, LCIII | Downregulated | qRT-PCR, Western Blot | [1] |

| ATG1, ATG7, ATG12 | No significant change | qRT-PCR | [1] | ||

| SiHa | Britannin | p-AMPK/AMPK, p-ULK1/ULK1, LC3B, Beclin 1, ATG5 | Upregulated | Western Blot | |

| p62 | Downregulated | Western Blot |

Table 2: Regulation of Autophagy Markers by Britannin. Britannin exhibits opposing effects on the expression of key autophagy-related genes and proteins in different cancer cell lines.

Signaling Pathways of Britannin in Autophagy Regulation

Britannin's regulatory effects on autophagy are mediated through distinct signaling pathways depending on the cellular context.

Inhibition of Autophagy in MCF-7 Breast Cancer Cells via JAK/STAT Pathway Blockade

In MCF-7 breast cancer cells, Britannin inhibits autophagy by blocking the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This inhibition leads to the downregulation of essential autophagy proteins.[1]

Caption: Britannin inhibits autophagy in MCF-7 cells by blocking the JAK/STAT pathway.

Induction of Autophagy in Liver and Cervical Cancer Cells via ROS/AMPK/mTOR Signaling

In contrast, in liver and cervical cancer cells, Britannin induces autophagy through a mechanism involving the generation of reactive oxygen species (ROS), which in turn activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This leads to the activation of the ULK1 complex and subsequent induction of autophagy.

Caption: Britannin induces autophagy via the ROS/AMPK/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on Britannin and autophagy regulation.

Cell Culture and Britannin Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and SiHa (human cervical squamous cell carcinoma) cells are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Britannin Preparation: Britannin is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Britannin (e.g., 0-100 µM) for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of autophagy-related genes.

-

RNA Extraction: Treat cells with Britannin (e.g., 25 µM for 48 hours). Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. The reaction conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Primer Sequences (for human genes):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| ATG4 | GCTTCCTGCAAGAGTCGAAT | ATTGGCTTCTCAAGATACCTG |

| ATG5 | TGGGCCATCAATCGGAAACT | GCTTCTTCACAGGGCACAGG |

| Beclin1 | AGCTGCCGTTATACTGTTCTG | CCTTTGTTCCACACATCTGCA |

| LC3A | CCTGTCCGACTTATTCGAGAGC | TTTCTCCTGTGAGCTTACCAACC |

Western Blot Analysis

Western blotting is used to detect and quantify the protein levels of autophagy markers.

-

Cell Lysis: Treat cells with Britannin (e.g., 25 µM for 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ATG4, ATG5, Beclin1, LC3, p-JAK2, p-STAT3, p-AMPK, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of a compound like Britannin in autophagy regulation.

Caption: A typical workflow for studying the effects of Britannin on autophagy.

Conclusion

Britannin demonstrates a fascinating dual role in the regulation of autophagy, acting as an inhibitor in breast cancer cells through the JAK/STAT pathway and as an inducer in liver and cervical cancer cells via the ROS/AMPK/mTOR axis. This context-dependent activity presents both challenges and opportunities for its development as a cancer therapeutic. A thorough understanding of the underlying molecular mechanisms in different tumor types is crucial for designing effective and targeted treatment strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of Britannin in the context of autophagy modulation. Further studies are warranted to explore the full spectrum of its activity and to identify biomarkers that can predict the response to Britannin in different cancer patients.

References

Inula aucheriana: A Promising Source of the Bioactive Sesquiterpene Lactone Britannin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Inula aucheriana as a source of the sesquiterpene lactone, Britannin. The document outlines the extraction and isolation procedures, quantitative analysis of its cytotoxic activity, and a detailed exploration of the molecular signaling pathways modulated by this potent bioactive compound. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and pharmacology.

Introduction

Inula aucheriana DC., a member of the Asteraceae family, is a perennial herb found in regions of Iran, Turkey, and the Caucasus.[1] Plants of the Inula genus are well-documented in traditional medicine for their anti-inflammatory, expectorant, and antimicrobial properties.[2] Modern phytochemical investigations have revealed that these therapeutic effects are largely attributable to a class of secondary metabolites known as sesquiterpene lactones.[2]

Britannin, a pseudoguaianolide-type sesquiterpene lactone, is a key bioactive constituent isolated from Inula species, including Inula aucheriana.[3] This compound has garnered significant scientific interest due to its potent cytotoxic effects against a wide range of cancer cell lines.[3][4] This guide synthesizes the current knowledge on the extraction, quantification, and mechanistic action of Britannin from Inula aucheriana.

Extraction and Isolation of Britannin

The isolation of Britannin from the aerial parts of Inula aucheriana involves a multi-step process of solvent extraction and chromatographic purification. While specific yields of Britannin from I. aucheriana are not extensively reported, a general protocol for the isolation of sesquiterpene lactones from this plant provides a solid methodological foundation.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Collection and Preparation : The aerial parts of Inula aucheriana are collected, shade-dried, and ground into a fine powder.[5]

-

Solvent Extraction : The powdered plant material (e.g., 500 g) is successively extracted with solvents of increasing polarity. A common method involves maceration with n-hexane followed by chloroform at room temperature, with the solvent being replaced daily for three consecutive days.[5] This process yields crude n-hexane and chloroform extracts. For instance, a 500 g extraction can yield approximately 9.4 g of n-hexane extract and 8.9 g of chloroform extract.[5]

-

Fractionation : The chloroform extract, which is rich in sesquiterpene lactones, is selected for further fractionation.[5]

Experimental Protocol: Chromatographic Isolation of Britannin

-

Vacuum Liquid Chromatography (VLC) : A portion of the chloroform extract (e.g., 5 g) is subjected to VLC on a silica gel column (40-63 µm).[5] The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Column Chromatography (CC) : Fractions obtained from VLC that show the presence of sesquiterpene lactones (as determined by Thin Layer Chromatography - TLC) are pooled and further purified by repeated column chromatography on silica gel. Elution is typically performed with a mixture of chloroform and acetone, with an increasing gradient of acetone.

-

Preparative Thin Layer Chromatography (PTLC) : Final purification of Britannin is achieved using PTLC on silica gel plates, often with a solvent system such as chloroform:acetone (e.g., 9:1 v/v).

Note: While a study on the isolation of sesquiterpene lactones from 500 g of I. aucheriana yielded 8-26 mg of individual compounds from 5 g of chloroform extract, the specific yield for Britannin was not detailed.[5] However, a study on the related species, Inula britannica, reported a Britannin yield of 0.19% from the dried flowers.[6]

Biological Activity and Quantitative Data

Britannin exhibits significant cytotoxic activity against a panel of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Data Presentation: Cytotoxicity of Britannin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 2 | Not Specified | [7][8] |

| AsPC-1 | Pancreatic Cancer | 30 ± 4.61 | Not Specified | [4] |

| PANC-1 | Pancreatic Cancer | 40 ± 5.63 | Not Specified | [4] |

| HuH-7 | Liver Cancer | 27.86 ± 1.35 | 24 | [4] |

| HuH-7 | Liver Cancer | 8.81 ± 0.95 | 48 | [4] |

| SMMC-7721 | Liver Cancer | 28.92 ± 1.09 | 24 | [4] |

| SMMC-7721 | Liver Cancer | 8.12 ± 1.15 | 48 | [4] |

| HepG2 | Liver Cancer | 15.69 ± 1.58 | 24 | [4] |

| HepG2 | Liver Cancer | 6.86 ± 1.05 | 48 | [4] |

| DLD1 | Colorectal Cancer | ~10 (inhibited growth by ~80%) | Not Specified | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of Britannin is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : Cells are treated with various concentrations of Britannin (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization : The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Molecular Mechanism of Action and Signaling Pathways

Britannin exerts its anticancer effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of an α-methylene-γ-lactone moiety in its structure is crucial for its reactivity and biological activity.[3]

Induction of Apoptosis via the Mitochondrial Pathway

Britannin has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Mitochondrial Apoptotic Pathway Induced by Britannin.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Britannin has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by Britannin.

Modulation of Keap1-Nrf2 and HIF-1α Pathways

Britannin also interacts with other crucial cellular pathways, including the Keap1-Nrf2 system, which is involved in the oxidative stress response, and the HIF-1α pathway, a key regulator of cellular adaptation to hypoxia.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Britannin a Sesquiterpene Lactone from Inula aucheriana Exerted an Anti-leukemic Effect in Acute Lymphoblastic Leukemia (ALL) Cells and Enhanced the Sensitivity of the Cells to Vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Biological Activity of Sesquiterpene Lactones: A Focus on Britannin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring terpenoids, predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon backbone and a defining γ-lactone ring.[1] For centuries, plants containing SLs have been utilized in traditional medicine to treat a variety of ailments, including inflammatory conditions.[2] Modern scientific investigation has unveiled a broad spectrum of biological activities for SLs, with anti-inflammatory and anticancer properties being the most extensively studied.[1][3] A key structural feature responsible for many of these activities is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins, via Michael addition.[3]

This technical guide provides a comprehensive overview of the biological activities of sesquiterpene lactones, with a particular focus on Britannin, a pseudoguaianolide-type SL. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the complex signaling pathways it modulates.

Quantitative Data on Biological Activity

The cytotoxic and anti-inflammatory effects of Britannin and other notable sesquiterpene lactones have been quantified across various cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds.

Table 1: In Vitro Cytotoxicity of Britannin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 9.6 | Not Specified | [4] |

| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified | [4] |

| HepG2 | Liver Cancer | 6.9 | 48 | [4] |

| BGC-823 | Gastric Cancer | 4.999 | Not Specified | [5] |

| SGC-7901 | Gastric Cancer | 2.243 | Not Specified | [5] |

| PANC-1 | Pancreatic Cancer | 1.348 | Not Specified | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 3.104 | Not Specified | [5] |

| BxPC-3 | Pancreatic Cancer | 3.367 | Not Specified | [5] |

| AsPC-1 | Pancreatic Cancer | 30 | Not Specified | [5] |

| PANC-1 | Pancreatic Cancer | 40 | Not Specified | [5] |

| U937 | Acute Myeloid Leukemia | 3.9 | Not Specified | [6] |

| K562 | Chronic Myeloid Leukemia | 8.1 | Not Specified | [6] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 2 | Not Specified | [7] |

| A-549 | Lung Cancer | 3.5 µg/mL* | Not Specified | [6] |

Note: Conversion to µM requires the molecular weight of Britannin.

Table 2: In Vitro Cytotoxicity of Other Sesquiterpene Lactones

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Helenalin | T47D | Breast Cancer | 4.69 | 24 | [8] |

| Helenalin | T47D | Breast Cancer | 3.67 | 48 | [8] |

| Helenalin | T47D | Breast Cancer | 2.23 | 72 | [8] |

| Helenalin | GLC4 | Small Cell Lung Carcinoma | 0.44 | 2 | [9] |

| Helenalin | COLO 320 | Colorectal Adenocarcinoma | 1.0 | 2 | [9] |

| Bigelovin | HT-29 | Colorectal Cancer | 1.2 | 48 | [10] |

| Bigelovin | HCT 116 | Colorectal Cancer | 0.8 | 48 | [10] |

| Bigelovin | Primary Normal Colon Cells | Normal | 8.55 | 48 | [10] |

Table 3: Anti-inflammatory Activity of Britannin

| Assay | Cell Line | IC50 (µM) | Reference |

| IL-1β secretion inhibition | LPS+ATP-challenged Bone Marrow-Derived Macrophages (BMDMs) | 3.63 | [11][12] |

Core Signaling Pathways Modulated by Britannin and Sesquiterpene Lactones

Britannin and related SLs exert their biological effects by modulating multiple critical signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is frequently dysregulated in cancer.[13] Sesquiterpene lactones, including Britannin, are potent inhibitors of NF-κB activation.[13][14] They are thought to directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[14]

Caption: Inhibition of the NF-κB signaling pathway by Britannin.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or inhibitors like Britannin, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. Britannin has been shown to covalently bind to a cysteine residue on Keap1, thereby disrupting its interaction with Nrf2.[4][15]

Caption: Blockade of the Keap1-Nrf2 pathway by Britannin.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[16] HIF-1α promotes angiogenesis and metastasis.[17] Britannin has been shown to modulate the c-Myc/HIF-1α signaling axis, leading to a downregulation of the immune checkpoint protein PD-L1.[4][9]

Caption: Modulation of the HIF-1α signaling pathway by Britannin.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting proliferation and survival.[18][19] Some sesquiterpene lactones have been shown to inhibit the JAK/STAT pathway, in some cases by directly binding to JAK kinases.[17][20]

Caption: Inhibition of the JAK/STAT signaling pathway by sesquiterpene lactones.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[21] Aberrant NLRP3 activation is implicated in a range of inflammatory diseases. Britannin has been identified as a potent inhibitor of the NLRP3 inflammasome, directly binding to the NACHT domain of NLRP3 and preventing its assembly.[21][22][23]

Caption: Inhibition of the NLRP3 inflammasome pathway by Britannin.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of sesquiterpene lactones.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Britannin or other sesquiterpene lactones (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with the sesquiterpene lactone for the desired time. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated forms of IκBα and p65, to assess the activation state of the NF-κB pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in p-p65 and p-IκBα levels upon treatment indicates inhibition of the NF-κB pathway.

Conclusion

Britannin and other sesquiterpene lactones represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and immunology. Their ability to modulate multiple key signaling pathways, including NF-κB, Keap1-Nrf2, HIF-1α, JAK/STAT, and the NLRP3 inflammasome, underscores their multifaceted mechanism of action. The quantitative data presented in this guide highlights their potency, while the detailed experimental protocols provide a framework for further investigation. The continued exploration of these compounds is warranted to fully elucidate their therapeutic utility and to develop novel, effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cusabio.com [cusabio.com]

- 17. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 20. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V Staining Protocol [bdbiosciences.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Molecular Targets of Britannin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro molecular targets of Britannin, a sesquiterpene lactone with demonstrated anti-cancer properties. The document summarizes quantitative data, details experimental methodologies for key assays, and visualizes the core signaling pathways affected by this compound.

Quantitative Data Summary

Britannin has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 9.6 | Not Specified |

| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified |

| HepG2 | Liver Cancer | 6.9 | 48 |

| BGC-823 | Gastric Cancer | 4.999 | Not Specified |

| SGC-7901 | Gastric Cancer | 2.243 | Not Specified |

| PANC-1 | Pancreatic Cancer | 1.348 | Not Specified |

| MIA PaCa-2 | Pancreatic Cancer | 3.104 | Not Specified |

| BxPC-3 | Pancreatic Cancer | 3.367 | Not Specified |

Molecular Targets and Signaling Pathways

In vitro studies have revealed that Britannin exerts its anti-cancer effects by modulating multiple signaling pathways and molecular targets. These are detailed below and illustrated in the accompanying diagrams.

Induction of Apoptosis via the Mitochondrial Pathway

Britannin is a potent inducer of apoptosis in cancer cells. A primary mechanism is the activation of the intrinsic, or mitochondrial, signaling pathway. This process is initiated by an increase in reactive oxygen species (ROS) generation, which leads to a loss of mitochondrial transmembrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1] This triggers a caspase cascade, ultimately leading to programmed cell death.

Key molecular events in this pathway include:

-

Upregulation of p53 and Bax: Britannin treatment has been shown to increase the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax.[1]

-

Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is noticeably decreased.[1]

-

Activation of Caspases: The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptosis.[1]

Inhibition of the JAK/STAT Signaling Pathway

Britannin has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival. Britannin inhibits the phosphorylation and subsequent activation of JAK2 and STAT3, without affecting their total protein expression.[2][3] This blockade of JAK/STAT signaling contributes to the induction of apoptosis.

References

preliminary studies on Britannin cytotoxicity

An In-depth Technical Guide on Preliminary Studies of Britannin Cytotoxicity

Introduction

Britannin is a naturally occurring sesquiterpene lactone isolated from various plants of the Inula genus, which belongs to the Asteraceae family.[1] Possessing a characteristic α-methylene-γ-lactone moiety, this compound has drawn significant attention from the scientific community for its wide range of biological activities, including potent anti-inflammatory, anti-oxidant, and anti-tumor properties.[2] Preliminary research has demonstrated that Britannin exerts cytotoxic effects across a diverse spectrum of cancer cell lines, primarily by inducing programmed cell death, or apoptosis.[3][4] This technical guide provides a comprehensive overview of the foundational studies on Britannin's cytotoxicity, detailing its effects on various cancer cell lines, the experimental protocols used for its evaluation, and the molecular signaling pathways through which it mediates its anti-cancer activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Cytotoxicity of Britannin

The cytotoxic potential of Britannin has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The IC50 value represents the concentration of Britannin required to inhibit the metabolic activity or growth of 50% of a cancer cell population. These values vary depending on the cancer cell type and the duration of the treatment.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |

| MCF-7 | Breast Adenocarcinoma | 9.6 | Not Specified |

| MDA-MB-468 | Breast Adenocarcinoma | 6.8 | Not Specified |

| PANC-1 | Pancreatic Cancer | 1.35 | Not Specified |

| MIA CaPa-2 | Pancreatic Cancer | 3.10 | Not Specified |

| BxPC-3 | Pancreatic Cancer | 3.37 | Not Specified |

| SGC-7901 | Gastric Cancer | 2.24 | Not Specified |

| BGC-823 | Gastric Cancer | 5.00 | Not Specified |

| HepG2 | Liver Cancer | 6.9 | 48 hours |

| MOLT-4 | Acute Lymphoblastic Leukemia | 2.0 | Not Specified |

| K562 | Chronic Myeloid Leukemia | >7 (Significant effect at 10 µM) | Not Specified |

| U937 | Acute Myeloid Leukemia | 3-5 (Effective Range) | Not Specified |

Table 1: Summary of reported IC50 values for Britannin against various human cancer cell lines. Data compiled from multiple sources.[2][5][6][7][8]

Notably, studies have shown that Britannin displays selective cytotoxicity, having minimal effect on the viability of normal, non-cancerous cells such as peripheral blood mononuclear cells (PBMCs) and mouse fibroblast-derived L929 cells at concentrations effective against cancer cells.[4][8][9]

Experimental Protocols

Reproducibility in cytotoxicity studies hinges on detailed and standardized methodologies. The following protocols are central to the preliminary cytotoxic evaluation of Britannin.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Britannin (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) and incubated for specified periods (e.g., 24, 48, or 72 hours).[10]

-

MTT Incubation: MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Britannin at the desired concentrations for a specified time.

-

Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-